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This guide provides a detailed comparison of the clinical trial design for PXS-5505 in solid
tumors, specifically unresectable hepatocellular carcinoma (HCC), against current and former
standard-of-care treatments. PXS-5505 is a first-in-class, oral, small-molecule inhibitor of all
lysyl oxidase (LOX) family enzymes, which play a crucial role in the formation of the fibrotic
tumor microenvironment.[1][2] By targeting tumor fibrosis, PXS-5505 aims to enhance the
efficacy of combination therapies.[1][2]

Mechanism of Action: Targeting the Fibrotic Stroma

PXS-5505 irreversibly inhibits the entire lysyl oxidase (LOX) family of enzymes (LOX, LOXL1-
4).[1] These copper-dependent enzymes are critical for the cross-linking of collagen and elastin
in the extracellular matrix (ECM). In many solid tumors, including pancreatic, liver, and
cholangiocarcinoma, the overexpression of LOX enzymes contributes to a dense, fibrotic
stroma known as desmoplasia. This fibrotic barrier can impede the penetration of therapeutic
agents and promote a tumor-supportive, immunosuppressive microenvironment. By inhibiting
all LOX family members, PXS-5505 aims to disrupt this fibrotic scaffolding, thereby increasing
the accessibility of tumors to concomitant cancer therapies and potentially reversing the
immunosuppressive environment.
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PXS-5505 Mechanism of Action in the Tumor Microenvironment.

Clinical Trial Design: PXS-5505 in Unresectable
Hepatocellular Carcinoma

The ongoing clinical trial NCT05109052 evaluates the safety and efficacy of PXS-5505 in
combination with the current standard of care for unresectable HCC, atezolizumab (an anti-PD-
L1 antibody) and bevacizumab (an anti-VEGF antibody).
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Patient Screening

Inclusion/Exclusion Criteria Met?
- Unresectable/Metastatic HCC
- No prior systemic therapy
- Measurable disease
- Adequate organ function

Eligible

Phase 1b: Safety & Tolerability

Dose Escalation of PXS-5505
with Atezolizumab + Bevacizumab

Determine Maximum
Tolerated Dose (MTD)

Phase 2:|Efficacy

Enrollment at MTD

Primary Endpoint:
Objective Response Rate (ORR)

Secondary Endpoints:
- Progression-Free Survival (PFS)
- Overall Survival (OS)
- Duration of Response (DoR)

Click to download full resolution via product page

Workflow of the PXS-5505 NCT05109052 Clinical Trial.
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Comparative Analysis of Clinical Trial Designs

The following tables provide a comparative overview of the PXS-5505 clinical trial alongside
pivotal trials for the current and a former standard of care in unresectable HCC.

Table 1: Trial Desi | Pati lati

PXS-5505 + .
] Atezolizumab +
Atezolizumab/Beva . .
Feature . Bevacizumab Sorafenib (SHARP)
cizumab
(IMbrave150)
(NCT05109052)
Phase Phase 1b/2 Phase 3 Phase 3
Unresectable or
] Unresectable Advanced
] o Metastatic
Primary Indication Hepatocellular Hepatocellular
Hepatocellular _ _
] Carcinoma Carcinoma
Carcinoma
Line of Therapy First-line First-line First-line
Systemic therapy-
naive, unresectable or  No prior systemic No prior systemic
Patient Population metastatic HCC. Prior  therapy for therapy for advanced
locoregional therapies  unresectable HCC. HCC.
allowed.
Historical standard of
Control Arm care (Atezolizumab + Sorafenib Placebo

Bevacizumab)

Table 2: Interventions and Endpoints
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Feature

PXS-5505 +
Atezolizumab/Beva
cizumab
(NCT05109052)

Atezolizumab +
Bevacizumab
(IMbravel50)

Sorafenib (SHARP)

Investigational Arm

PXS-5505 (dose
escalation) +
Atezolizumab (1200
mg g3w) +
Bevacizumab (15

mg/kg q3w)

Atezolizumab (1200
mg gq3w) +
Bevacizumab (15

mg/kg q3w)

Sorafenib (400 mg
BID)

Phase 1b: Maximum
Tolerated Dose (MTD)

Overall Survival (OS)

Overall Survival (OS)

] ) of PXS-5505. Phase ] and Time to
Primary Endpoint(s) o and Progression-Free )
2: Objective ) Symptomatic
Survival (PFS) )
Response Rate Progression
(ORR).
ORR, PFS, OS,

Secondary
Endpoint(s)

Duration of Response
(DoR)

ORR, DoR, Time to
Progression (TTP)

Time to Progression
(TTP)

Table 3: Efficacy Outcomes from Pivotal Trials

Outcome

Atezolizumab +

Sorafenib (SHARP)

Bevacizumab (IMbravel50)

Median Overall Survival (OS) 19.2 months 10.7 months
Median Progression-Free
) 6.8 months 5.5 months (TTP)
Survival (PFS)
Objective Response Rate
27.3% 2%

(ORR)

Experimental Protocols from Preclinical Studies
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The rationale for the clinical development of PXS-5505 in solid tumors is supported by robust
preclinical data demonstrating its ability to remodel the tumor stroma and enhance the efficacy
of chemotherapy.

Pancreatic Ductal Adenocarcinoma (PDAC) Mouse
Model (as published in Nature Cancer)

» Animal Model: Genetically engineered KPC mouse model (LSL-KrasG12D/+; LSL-
Trp53R172H/+; Pdx-1-Cre) that spontaneously develops PDAC.

e Treatment Groups:

Vehicle control

(¢]

[¢]

Gemcitabine alone (standard-of-care chemotherapy)

PXS-5505 alone

[¢]

o

PXS-5505 in combination with gemcitabine

o Methodology:

o Tumor development was monitored by ultrasound imaging.

[¢]

Once tumors reached a predetermined size, mice were randomized into treatment groups.

o

PXS-5505 was administered daily via oral gavage.

o

Gemcitabine was administered intraperitoneally according to a standard dosing schedule.

[¢]

Tumor growth was monitored throughout the study.

[¢]

At the study endpoint, tumors were harvested for analysis.

o Key Analyses:

o Tumor Fibrosis: Picrosirius red staining and Second Harmonic Generation (SHG) imaging
were used to quantify collagen deposition and organization.
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o Tumor Stiffness: Atomic Force Microscopy (AFM) was employed to measure the
mechanical stiffness of tumor tissue.

o Metastasis: Lungs and livers were harvested to assess the presence and number of
metastatic lesions.

o Survival: Kaplan-Meier survival analysis was performed to compare the different treatment
groups.

Cholangiocarcinoma (CCA) Orthotopic Mouse Model

e Animal Model: Immunocompetent mice with intrahepatic cholangiocarcinoma (iCCA)
established by orthotopic injection of a murine iCCA cell line.

e Treatment Groups:

Vehicle control

[e]

o

FOLFOX (folinic acid, fluorouracil, and oxaliplatin) chemotherapy alone

PXS-5505 alone

[¢]

PXS-5505 in combination with FOLFOX

o

» Methodology:

o Murine iCCA cells were surgically implanted into the liver of mice.

[¢]

Tumor establishment was confirmed via imaging.

[e]

Mice were then randomized to the four treatment arms.

[e]

PXS-5505 was administered daily by oral gavage.

o

FOLFOX was administered intravenously on a cyclical schedule.

[¢]

Tumor growth and animal survival were monitored.

o Key Analyses:
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o Chemotherapeutic Penetration: High-performance liquid chromatography-mass
spectrometry (HPLC-MS) was used to measure the concentration of chemotherapeutic
agents within the tumor tissue.

o Tumor Vasculature: Immunohistochemistry (IHC) for CD31 was performed to assess blood
vessel density and patency.

o Immune Cell Infiltration: Flow cytometry and IHC were used to characterize the infiltration
of various immune cell populations (e.g., T cells, macrophages) into the tumor
microenvironment.

o Apoptosis: Cleaved caspase-3 staining was used to quantify chemotherapy-induced
cancer cell death.

Conclusion

PXS-5505 represents a novel therapeutic strategy for solid tumors, targeting the fibrotic tumor
microenvironment to enhance the efficacy of standard-of-care immunotherapies. The design of
the NCT05109052 clinical trial, which combines PXS-5505 with atezolizumab and
bevacizumab, is strongly supported by preclinical evidence demonstrating the drug's ability to
reduce tumor fibrosis, improve drug delivery, and enhance anti-tumor immunity. The
comparison with pivotal trials of established therapies for unresectable HCC highlights the
potential for this combination to further improve patient outcomes in a challenging disease
setting. The ongoing trial will be critical in determining the clinical benefit of this innovative
approach.

Need Custom Synthesis?
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e To cite this document: BenchChem. [PXS-5505 in Solid Tumors: A Comparative Clinical Trial
Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3182187#pxs-5505-clinical-trial-design-for-solid-
tumors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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